(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine, also known by its IUPAC name 1-(4-fluorophenyl)-N-methyl-1-(1-methylpyrazol-4-yl)methanamine, is a compound with notable pharmacological properties. It has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The molecular formula for this compound is , and it has a molecular weight of approximately 219.26 g/mol.
The synthesis of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine can be achieved through several methodologies, primarily involving the reaction of 4-fluorobenzaldehyde with 1-methyl-1H-pyrazol-4-amine. Key steps often include:
The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity. For instance, reactions are often carried out under reflux conditions in polar solvents like ethanol or methanol to facilitate better solubility and reactivity.
The molecular structure of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine features a fluorinated phenyl group attached to a pyrazole ring, which is further substituted with a methyl group.
Key structural data includes:
This structural configuration suggests potential interactions with biological targets due to the presence of both hydrophobic and polar functional groups.
(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine can participate in various chemical reactions, including:
The efficiency of these reactions often depends on the choice of catalysts and reaction conditions, which can significantly influence product distribution and yield.
The mechanism of action for (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine is not fully elucidated but is believed to involve interactions with specific receptors or enzymes in biological systems. Its pyrazole moiety may contribute to binding affinity due to its ability to mimic natural substrates.
Preliminary studies suggest that compounds with similar structures exhibit activity against various targets, indicating potential pathways for therapeutic effects.
The compound typically appears as a solid at room temperature, exhibiting stability under standard laboratory conditions. Melting point data indicates it has a relatively low melting point, suggesting moderate volatility.
Key chemical properties include:
Relevant analyses such as NMR and mass spectrometry confirm the identity and purity of synthesized samples.
(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine holds potential applications in scientific research, particularly in:
The strategic incorporation of fluorinated aromatic systems represents a cornerstone in modern medicinal chemistry, particularly evident in the design of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine. The 4-fluorophenyl moiety confers distinct physicochemical advantages through its strong electron-withdrawing capacity (σmeta = 0.34, σpara = 0.06) and moderate lipophilicity enhancement (π = 0.14). This electronic profile facilitates optimal π-stacking interactions with tyrosine and phenylalanine residues in hydrophobic binding pockets, while simultaneously improving metabolic stability by reducing oxidative metabolism at the para-position [10]. Computational analyses of (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine reveal a dipole moment of 2.8 Debye, positioned at approximately 15° relative to the aryl-pyrazole axis, creating an electronic asymmetry that enhances directional binding to target proteins [1].
The fluorine atom's van der Waals radius (1.47 Å) permits near-isosteric replacement of hydrogen while introducing favorable electrostatic potential characteristics. Molecular docking studies of kinase inhibitors containing this fluorinated system demonstrate a characteristic binding geometry where the fluorine atom orients toward helix αC in kinase domains, forming backbone carbonly (C=O···F) interactions with distances averaging 3.2-3.4 Å [2] [5]. This specific interaction pattern significantly enhances binding affinity compared to non-fluorinated analogs, as demonstrated in direct comparative studies showing a 5-8 fold increase in inhibitory potency across multiple kinase targets .
Table 1: Comparative Analysis of Fluorinated Pyrazole Derivatives
Compound Name | Structural Features | Binding Affinity (Kd, nM) | LogP | Key Interactions |
---|---|---|---|---|
(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine | 4-F-C6H4-pyrazole-CH2NHCH3 | 142 ± 12 | 1.85 | C-F···C=O (3.3 Å), cation-π |
(phenyl)(1-methyl-1H-pyrazol-4-yl)methanamine | C6H5-pyrazole-CH2NHCH3 | 780 ± 45 | 1.98 | π-π stacking only |
(4-fluorophenyl)(1H-pyrazol-4-yl)methanamine | 4-F-C6H4-pyrazole-CH2NH2 | 210 ± 18 | 1.35 | C-F···C=O (3.4 Å) |
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine | Regioisomer with fluorophenyl at C5 | 320 ± 25 | 1.72 | Weak halogen bonding |
The regiospecific positioning of the fluorophenyl group significantly influences bioactivity, as evidenced by comparative studies of structural isomers. The 1-(4-fluorophenyl) regioisomer demonstrates superior kinase binding affinity over the 5-(4-fluorophenyl) analog due to improved orbital alignment with ATP-binding site residues . This electronic fine-tuning extends to cellular permeability, where fluorinated derivatives exhibit 3.5-fold greater membrane diffusion in Caco-2 assays compared to non-halogenated counterparts, attributed to optimized desolvation energy profiles during membrane partitioning [1].
The 1-methyl-1H-pyrazole system in (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine serves as a privileged scaffold in kinase inhibitor design due to its versatile hydrogen bonding capabilities and spatial geometry. The pyrazole nitrogen atoms (N1 and N2) function as bifurcated hydrogen bond acceptors, with N2 particularly positioned to form critical hinge-binding interactions with kinase backbone NH groups (average distance: 2.8-3.1 Å) [5] [8]. This interaction pattern was validated through co-crystallization studies of analogous pyrazole-containing inhibitors bound to Aurora-A kinase, revealing how the N-methyl group at pyrazole position 1 induces a 25° rotation in the heterocyclic plane, optimizing van der Waals contacts with conserved hydrophobic residues in the adenine pocket [8].
Structure-activity relationship (SAR) investigations demonstrate that substitution at the pyrazole 4-position significantly modulates kinase selectivity profiles. The methanamine linker (-CH2NHCH3) provides an optimal 3-atom tether that projects the terminal amine into solvent-exposed regions, reducing off-target interactions while maintaining flexibility for induced-fit binding [2] [5]. Molecular dynamics simulations of MER kinase complexes show that protonation of the terminal amine at physiological pH enables salt bridge formation with Asp672 (occupancy >85% in 50ns trajectories), contributing approximately -3.2 kcal/mol to binding free energy [5].
Table 2: Pyrazole Modification Effects on Kinase Inhibition
Pyrazole Modification | MER IC50 (nM) | AXL IC50 (nM) | Selectivity Index (MER vs Tyro3) | Cellular Potency (nM) |
---|---|---|---|---|
Unsubstituted 1H-pyrazol-4-yl | 58 ± 4 | 62 ± 5 | 2.1 | 120 ± 15 |
1-Methyl-1H-pyrazol-4-yl | 42 ± 3 | 38 ± 3 | 8.5 | 85 ± 8 |
1-Benzyl-1H-pyrazol-4-yl | 28 ± 2 | 31 ± 2 | 1.3 | 45 ± 5 |
3,5-Dimethyl-1H-pyrazol-4-yl | 210 ± 18 | 195 ± 12 | 0.8 | 380 ± 32 |
1-(4-Fluorobenzyl)-1H-pyrazol-4-yl | 35 ± 3 | 29 ± 2 | 6.2 | 52 ± 6 |
The 1-methyl group confers significant metabolic advantages by blocking N-glucuronidation pathways, extending plasma half-life by approximately 40% in microsomal stability assays compared to unmethylated analogs [1] [7]. This modification simultaneously enhances selectivity for MER/AXL kinases over structurally related Tyro3, as demonstrated by kinome-wide profiling showing >100-fold selectivity against 85% of the human kinome [5]. The selectivity mechanism originates from steric complementarity with a unique glycine-rich loop conformation in MER kinase (residues G553-G555), where the methyl group optimally occupies a 3Å3 subpocket inaccessible in Tyro3 due to bulkier valine and isoleucine residues [5].
The pyrazole-methanamine architecture enables diverse binding modes, functioning as either a type I or type II kinase inhibitor depending on target conformation. In AXL kinase, this scaffold adopts a type I binding mode with the pyrazole nitrogen forming hydrogen bonds to hinge region residues, while in MER kinase complexes, it induces DFG-out conformation characteristic of type II inhibitors [2] [5]. This dual-binding capability expands therapeutic potential against both active and inactive kinase states, particularly valuable for overcoming resistance mutations in cancer therapy.
The methanamine moiety in (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine represents a critical pharmacophoric element whose protonation state and substitution pattern dramatically influence molecular properties and target engagement. Systematic comparisons of amine derivatives reveal that N-methylation enhances cellular permeability 2.3-fold over primary amines (Papp = 18.7 × 10-6 cm/s vs 8.1 × 10-6 cm/s in Caco-2 assays) due to reduced hydrogen bonding capacity and increased lipophilicity [7] [10]. This modification simultaneously increases basicity (pKa = 8.9 for methylamine vs 9.7 for primary amine), ensuring approximately 75% protonation at physiological pH, which enhances solubility in acidic cellular compartments while promoting ionic interactions with target proteins [1].
The hydrochloride salt form, as commercially available for research applications (CBR00764), demonstrates superior crystallinity and stability compared to free base forms, with a melting point of 192-195°C and aqueous solubility >50 mg/mL [1] [10]. This salt formation is particularly advantageous for formulation development, as demonstrated by powder X-ray diffraction studies showing consistent polymorphic form across multiple batches with no evidence of hydrate formation under accelerated stability conditions (40°C/75% RH for 3 months) [10].
Structural isomers exhibit markedly different biological profiles, underscoring the importance of substitution regio-chemistry. The 1-(4-fluorophenyl)-1H-pyrazol-4-yl regioisomer demonstrates 3-fold greater potency in cellular kinase inhibition assays compared to the 5-(4-fluorophenyl)-1H-pyrazol-4-yl isomer (IC50 = 85 nM vs 245 nM in Ba/F3-MER cells), attributable to improved vector alignment with hydrophobic subpockets in the kinase ATP-binding site [10]. Molecular modeling indicates this potency difference stems from a 40° dihedral angle difference between fluorophenyl and pyrazole rings, which either positions the fluorophenyl group toward solvent-exposed regions (less active isomer) or deep into hydrophobic pockets (active isomer) .
Table 3: Methanamine Derivative Structure-Activity Relationships
Structural Variant | Molecular Weight (g/mol) | cLogP | Kinase Inhibition IC50 (nM) | Passive Permeability (Papp × 10-6 cm/s) | Microsomal Stability (% remaining) |
---|---|---|---|---|---|
(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine | 205.24 | 1.85 | 42 ± 3 (MER) | 18.7 ± 1.2 | 78 ± 4 |
1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine hydrochloride | 241.70 | 1.12 | 38 ± 3 (MER) | 22.5 ± 1.5 | 85 ± 3 |
(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine | 187.23 | 1.98 | 210 ± 15 (MER) | 16.8 ± 1.1 | 65 ± 5 |
1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine | 191.20 | 1.35 | 95 ± 8 (MER) | 8.1 ± 0.8 | 60 ± 4 |
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-dimethylmethanamine | 219.26 | 2.15 | 155 ± 12 (MER) | 25.3 ± 1.8 | 45 ± 3 |
The methylene bridge (-CH2-) between pyrazole and amine provides essential conformational flexibility, allowing the terminal amine to sample multiple binding orientations. Nuclear magnetic resonance (NMR) analysis in DMSO-d6 reveals rotational barriers of 12.3 kcal/mol around the pyrazole-CH2 bond, corresponding to three populated rotamers at physiological temperature [1]. This dynamic behavior enables optimal positioning for ionic interactions with aspartate or glutamate residues in target proteins, as confirmed through protein-ligand complex structures showing multiple binding poses for the amine group within 1.5Å RMSD [5].
The methanamine functionality serves as an ideal synthetic handle for further structural elaboration, with reductive amination and acylation being particularly efficient modification strategies. Structure-property studies demonstrate that small alkyl substitutions (methyl, ethyl) maintain favorable aqueous solubility (>100 μM) while enhancing membrane permeability, whereas bulkier substituents (benzyl, tert-butoxycarbonyl) dramatically reduce cellular uptake despite increasing lipophilicity [7] [10]. This balance makes (4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine an exceptionally versatile intermediate for generating targeted kinase inhibitors with optimized drug-like properties.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1